molecular formula C9H8O3 B159749 7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran CAS No. 128753-83-3

7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran

Cat. No.: B159749
CAS No.: 128753-83-3
M. Wt: 164.16 g/mol
InChI Key: UXPPWWDDJJMMKE-UHFFFAOYSA-N
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Description

7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran is a complex organic compound known for its unique structural properties It belongs to the class of dioxetanes, which are four-membered ring compounds containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable benzofuran derivative with a peroxide compound, leading to the formation of the dioxetane ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the cleavage of the dioxetane ring, resulting in simpler compounds.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could result in the formation of simpler hydrocarbons or alcohols.

Scientific Research Applications

7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying dioxetane chemistry.

    Biology: The compound’s unique structure makes it useful in studying biological oxidation processes and enzyme mechanisms.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran involves its ability to participate in various chemical reactions. The dioxetane ring can undergo cleavage, leading to the formation of reactive intermediates that can interact with other molecules. These interactions can affect molecular targets and pathways, making the compound useful in studying reaction mechanisms and developing new chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2a,7b-Dihydro-2a-(methoxymethyl)-7b-methyl-1,2-dioxeto(3,4-b)benzofuran
  • 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto(3,4-b)benzofuran

Uniqueness

7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran is unique due to its specific structural configuration and the presence of the dioxetane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

128753-83-3

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran

InChI

InChI=1S/C9H8O3/c1-9-6-4-2-3-5-7(6)10-8(9)11-12-9/h2-5,8H,1H3

InChI Key

UXPPWWDDJJMMKE-UHFFFAOYSA-N

SMILES

CC12C(OC3=CC=CC=C31)OO2

Canonical SMILES

CC12C(OC3=CC=CC=C31)OO2

Synonyms

2A,7B-DIHYDRO-7B-METHYL-1,2-DIOXETO(3,4-B)BENZOFURAN

Origin of Product

United States

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